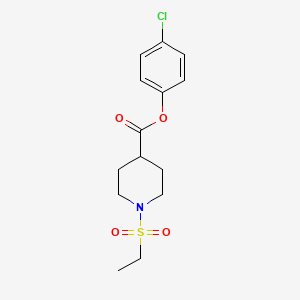![molecular formula C15H21NO4 B5358610 2,4-dimethoxy-N-[1-(oxolan-2-yl)ethyl]benzamide](/img/structure/B5358610.png)
2,4-dimethoxy-N-[1-(oxolan-2-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethoxy-N-[1-(oxolan-2-yl)ethyl]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with two methoxy groups and an oxolane ring
Méthodes De Préparation
The synthesis of 2,4-dimethoxy-N-[1-(oxolan-2-yl)ethyl]benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzamide core, followed by the introduction of methoxy groups at the 2 and 4 positions. The oxolane ring is then attached to the nitrogen atom of the benzamide through an ethyl linker. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Analyse Des Réactions Chimiques
2,4-dimethoxy-N-[1-(oxolan-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4-dimethoxy-N-[1-(oxolan-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-dimethoxy-N-[1-(oxolan-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
2,4-dimethoxy-N-[1-(oxolan-2-yl)ethyl]benzamide can be compared with other benzamide derivatives, such as:
4,5-dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide: This compound has a similar benzamide core but different substituents, leading to different chemical properties and applications.
2,4-dimethoxy-N-[1-(oxolan-2-yl)ethyl]benzenesulfonamide: This compound has a sulfonamide group instead of a benzamide, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2,4-dimethoxy-N-[1-(oxolan-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(13-5-4-8-20-13)16-15(17)12-7-6-11(18-2)9-14(12)19-3/h6-7,9-10,13H,4-5,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTRFGKVWOLSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B5358529.png)

![4-({1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]-3-piperidinyl}methyl)benzoic acid](/img/structure/B5358540.png)
![6-[(E)-2-(3-methoxyphenyl)-1-ethenyl]-5-nitro-2,4-pyrimidinediol](/img/structure/B5358546.png)

![N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-hydroxyanilino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5358562.png)
![N-cyclopropyl-2-[3-(4-phenoxybenzoyl)piperidin-1-yl]acetamide](/img/structure/B5358565.png)
![2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methylpyridine](/img/structure/B5358566.png)
![N-(3-{[(3-methylphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5358572.png)
![4-bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-methoxybenzoate](/img/structure/B5358592.png)
![N-butyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5358593.png)
![3,5-dimethyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-isoxazolecarboxamide](/img/structure/B5358596.png)
![N-methyl-1-(2-phenyl-1,3-thiazol-5-yl)-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}methanamine](/img/structure/B5358597.png)
![2-({[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B5358604.png)
